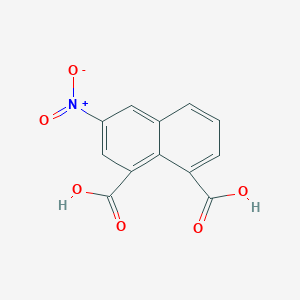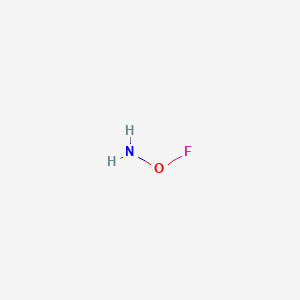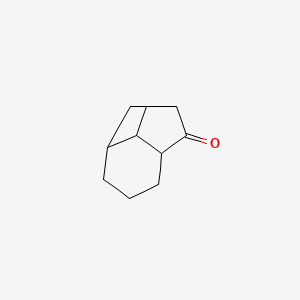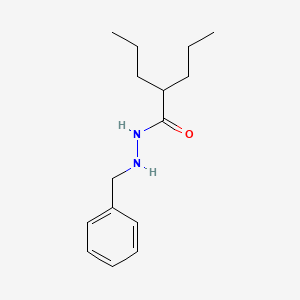
1-(2-Anilinophenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Anilinophenyl)-3-phenylurea is an organic compound with a complex structure, characterized by the presence of both aniline and phenylurea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilinophenyl)-3-phenylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the reaction of 2-anilinophenyl isocyanate with phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Anilinophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Anilinophenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-Anilinophenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound .
Molecular Targets and Pathways:
Kinases: The compound can inhibit kinase activity, affecting signaling pathways involved in cell proliferation and survival.
Receptors: It can also interact with specific receptors, modulating their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 2-Anilinophenylurea
- 3-Phenylurea
- 2,3-Dianilinophenylurea
Eigenschaften
Molekularformel |
C19H17N3O |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(2-anilinophenyl)-3-phenylurea |
InChI |
InChI=1S/C19H17N3O/c23-19(21-16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-15-9-3-1-4-10-15/h1-14,20H,(H2,21,22,23) |
InChI-Schlüssel |
MIZSIIFJVQDSQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


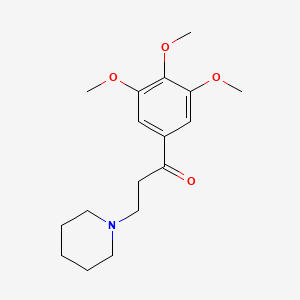

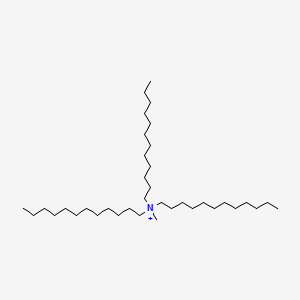
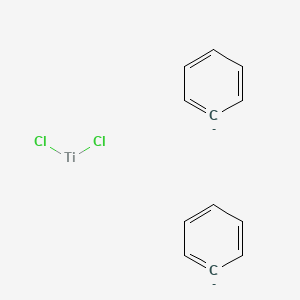
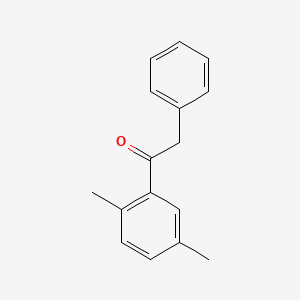


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
